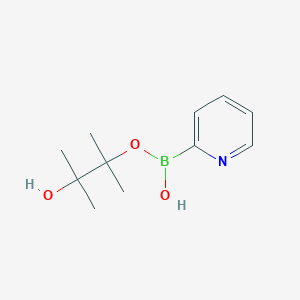![molecular formula C11H23NO B13818333 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is an organic compound with a complex structure that includes a cyclopentyl ring, a dimethylamino group, and an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol typically involves the reaction of cyclopentyl derivatives with dimethylaminoethyl groups under controlled conditions. One common method involves the alkylation of cyclopentyl alcohol with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs. Purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted cyclopentyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the cyclopentyl ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a cyclopentyl ring.
Cyclopentaneethanol: Lacks the dimethylamino group, making it less reactive in certain chemical reactions.
Dimethylaminoethanol: Contains a simpler structure without the cyclopentyl ring.
Uniqueness
2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol is unique due to the presence of both a cyclopentyl ring and a dimethylamino group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C11H23NO |
|---|---|
Molekulargewicht |
185.31 g/mol |
IUPAC-Name |
2-[2-[2-(dimethylamino)ethyl]cyclopentyl]ethanol |
InChI |
InChI=1S/C11H23NO/c1-12(2)8-6-10-4-3-5-11(10)7-9-13/h10-11,13H,3-9H2,1-2H3 |
InChI-Schlüssel |
CITLBROBLSMYJB-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCC1CCCC1CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-Dimethoxyphenyl)-8,9-dimethoxy-3-oxo-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-6-yl] acetate](/img/structure/B13818251.png)
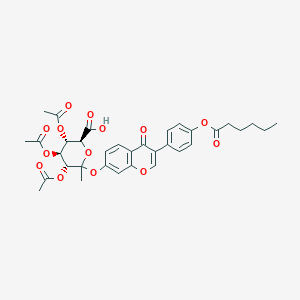
![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
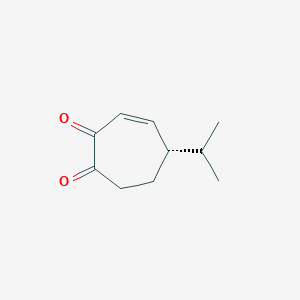
![(1S,4R,5S)-2,3-diazabicyclo[2.2.2]oct-2-ene-5-carboxylic acid](/img/structure/B13818282.png)
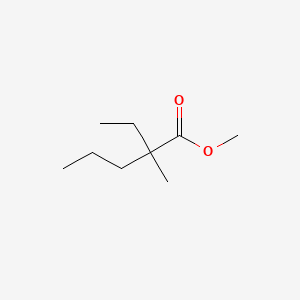
![3H-thieno[3,2-e]benzimidazole](/img/structure/B13818288.png)

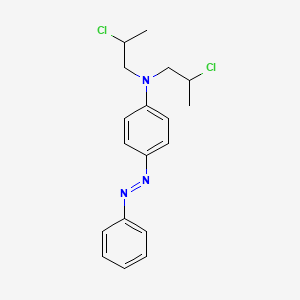
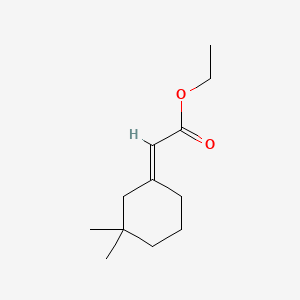
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

